

Application Notes and Protocols for the Synthesis of CJ-15208

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Compound of Interest

Compound Name: CJ-15208

Cat. No.: B15619413

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Introduction

CJ-15208 is a potent and selective kappa opioid receptor (KOR) antagonist originally isolated from the fungus *Ctenomyces serratus* ATCC15502.[1][2] As a cyclic tetrapeptide with the structure cyclo[L-Phe-D-Pro-L-Phe-L-Trp], it has garnered significant interest as a lead compound for the development of therapeutics for a variety of central nervous system disorders, including depression, anxiety, and substance abuse disorders.[3][4] The L-Tryptophan isomer's optical rotation is consistent with that of the natural product.[3][5] Both the L-Trp and D-Trp isomers exhibit nanomolar affinity for the KOR.[3][5][6] This document provides a detailed protocol for the chemical synthesis of **CJ-15208**, encompassing solid-phase synthesis of the linear precursor and its subsequent solution-phase cyclization.

Quantitative Data Summary

The following table summarizes the in vitro binding affinity and functional activity of **CJ-15208**.

Receptor	Binding Affinity (IC ₅₀)	Functional Activity (ED ₅₀)
Kappa (κ) Opioid Receptor	47 nM[1][2]	1.3 μM (antagonist activity)[1][2]
Mu (μ) Opioid Receptor	260 nM[1][2]	-
Delta (δ) Opioid Receptor	2,600 nM[1][2]	-

Experimental Protocols

Part 1: Solid-Phase Synthesis of the Linear Tetrapeptide Precursor (Trp-Phe-D-Pro-Phe)

This protocol details the manual synthesis of the linear peptide precursor on 2-chlorotrityl chloride resin using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.[4][7][8][9]

Materials:

- 2-chlorotrityl chloride resin
- Fmoc-L-Phe-OH
- Fmoc-D-Pro-OH
- Fmoc-L-Trp(Boc)-OH
- N,N-Diisopropylethylamine (DIEA)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Piperidine
- 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)
- Trifluoroacetic acid (TFA)

- Triisopropylsilane (TIS)
- Water

Procedure:

- Resin Swelling and First Amino Acid Loading:
 - Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.
 - Dissolve Fmoc-L-Phe-OH (2 equivalents) and DIEA (4 equivalents) in a minimal amount of DMF.
 - Add the amino acid solution to the swollen resin and shake for 2 hours.
 - Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
- Fmoc Deprotection:
 - Add a 20% solution of piperidine in DMF to the resin.
 - Shake for 5 minutes, then drain.
 - Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.
 - Wash the resin with DMF (5x) and DCM (3x).
- Amino Acid Coupling:
 - In a separate vessel, pre-activate the next Fmoc-protected amino acid (Fmoc-D-Pro-OH, 3 equivalents) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.
 - Add the activated amino acid solution to the resin.
 - Shake for 2 hours.
 - Wash the resin with DMF (3x) and DCM (3x).
- Repeat Deprotection and Coupling:

- Repeat steps 2 and 3 for the remaining amino acids in the sequence: Fmoc-L-Phe-OH and finally Fmoc-L-Trp(Boc)-OH.
- Cleavage of the Linear Peptide from Resin:
 - Wash the fully assembled peptide-resin with DCM (3x) and dry under vacuum.
 - Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
 - Add the cleavage cocktail to the resin and shake for 2 hours.
 - Filter the resin and collect the filtrate.
 - Precipitate the crude linear peptide by adding cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Part 2: Solution-Phase Cyclization of the Linear Precursor

This protocol describes the head-to-tail cyclization of the linear tetrapeptide in solution.^[4]^[7]

Materials:

- Crude linear peptide (Trp-Phe-D-Pro-Phe)
- N,N-Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIEA)
- 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)
- Syringe pump

Procedure:

- Prepare Cyclization Reaction Mixture:

- In a large volume of DMF (to achieve a final peptide concentration of approximately 0.6 mM), add HATU (1.5 equivalents) and DIEA (8 equivalents).[7]
- Slow Addition of Linear Peptide:
 - Dissolve the crude linear peptide in DMF (e.g., 300 mg in 20 mL).[7]
 - Using a syringe pump, add the linear peptide solution dropwise to the cyclization reaction mixture at a slow rate (e.g., 1.2 mL/hour) over several hours (e.g., 6 hours).[7]
- Reaction Completion:
 - After the addition is complete, stir the reaction mixture at room temperature for 12 hours, followed by heating to 30°C for 24 hours.[7]
- Work-up:
 - Remove the DMF under reduced pressure.
 - Redissolve the residue in a suitable organic solvent like ethyl acetate.
 - Wash the organic layer with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclic peptide.

Part 3: Purification of CJ-15208

The crude cyclic peptide is purified by flash column chromatography.[8]

Materials:

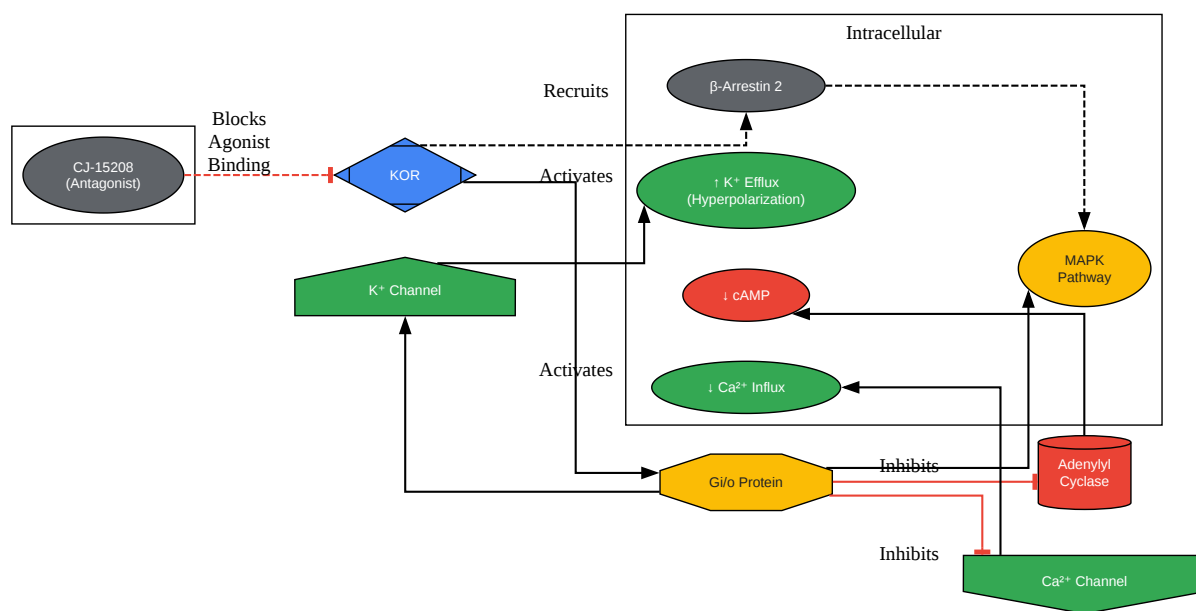
- Crude **CJ-15208**
- Silica gel
- Hexanes
- Ethyl acetate

Procedure:

- Column Preparation:
 - Pack a silica gel column with a slurry of silica in hexanes.
- Sample Loading:
 - Dissolve the crude **CJ-15208** in a minimal amount of DCM or the initial mobile phase and load it onto the column.
- Elution:
 - Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 30% ethyl acetate and gradually increasing to 100%).[\[8\]](#)
- Fraction Collection and Analysis:
 - Collect fractions and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing the pure product.
- Product Isolation:
 - Combine the pure fractions and remove the solvent under reduced pressure to yield pure **CJ-15208** as a white solid.[\[8\]](#)

Visualizations

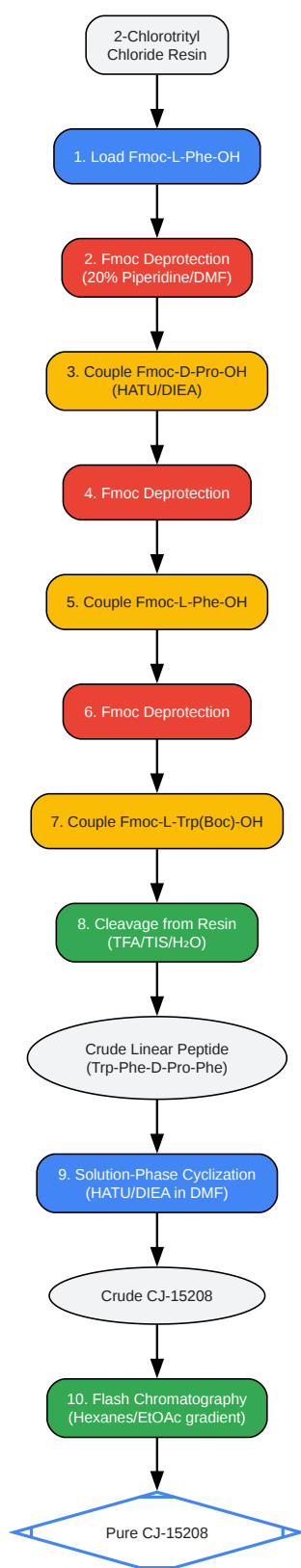
Kappa Opioid Receptor Signaling Pathway



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Caption: Simplified signaling pathway of the kappa opioid receptor (KOR).

CJ-15208 Synthesis Workflow



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Caption: Overall workflow for the synthesis of **CJ-15208**.

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